Ethanone, 1-(2,4-dihydroxy-6-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)-
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Overview
Description
Ethanone, 1-(2,4-dihydroxy-6-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- is a complex organic compound that features both phenolic and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,4-dihydroxy-6-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- typically involves multi-step organic reactions. One common approach might involve the initial formation of the thiazole ring, followed by the introduction of the ethanone moiety and the phenolic group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and stringent quality control measures would ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,4-dihydroxy-6-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- can undergo various chemical reactions including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the ethanone moiety would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Ethanone, 1-(2,4-dihydroxy-6-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The phenolic and thiazole groups could play a role in binding to molecular targets and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethyl-5-thiazolyl)-
- Ethanone, 1-(2,4-dihydroxy-6-methylphenyl)-2-(2-methyl-5-thiazolyl)-
Uniqueness
Ethanone, 1-(2,4-dihydroxy-6-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain applications where other similar compounds might not be as effective.
Properties
CAS No. |
61928-48-1 |
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Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-6-methylphenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-7-4-10(16)5-11(17)14(7)12(18)6-13-8(2)15-9(3)19-13/h4-5,16-17H,6H2,1-3H3 |
InChI Key |
WMXHBUGOENKXMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)CC2=C(N=C(S2)C)C)O)O |
Origin of Product |
United States |
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